4',5-Dinitrobiphenyl-2-amine
Description
Significance of Nitrated Biphenylamines in Contemporary Organic Synthesis
Nitrated biphenylamines are a class of organic compounds that have garnered considerable attention in modern organic synthesis. The presence of both nitro (-NO2) and amino (-NH2) functional groups on a biphenyl (B1667301) scaffold imparts a unique reactivity profile to these molecules. The nitro groups, being strong electron-withdrawing groups, and the amino group, a versatile functional handle, allow for a wide array of chemical transformations.
In contemporary organic synthesis, nitrated biphenylamines serve as crucial intermediates. The nitro groups can be readily reduced to amino groups, providing pathways to various substituted biphenylamines. This versatility is instrumental in the development of new chemical entities with tailored properties. Furthermore, these compounds can participate in various reactions such as nucleophilic aromatic substitution, where the nitro groups can be displaced by other functional groups. The amino group can also be modified through reactions like acylation, alkylation, and diazotization, further expanding the synthetic utility of this class of compounds.
Historical Context of Biphenyl Derivatives in Foundational Chemical Research
The study of biphenyl derivatives has a long and storied history, dating back nearly 160 years. nih.gov Early investigations in the mid-19th century laid the groundwork for our understanding of carbon-carbon bond formation. nih.gov A pivotal moment in the history of biphenyl chemistry was the development of the Ullmann reaction in 1901, which provided a reliable method for the synthesis of biphenyls through the copper-catalyzed coupling of aryl halides. nih.govarabjchem.org This reaction remains a cornerstone of synthetic chemistry for constructing biphenyl frameworks.
Initially, biphenyls were primarily utilized as intermediates in chemical synthesis and as pesticides in the form of polychlorinated biphenyls (PCBs). arabjchem.org However, with advancements in synthetic methodologies, a diverse range of biphenyl derivatives with significant therapeutic potential have been developed. arabjchem.org Biphenyls are recognized as a fundamental structural motif in many medicinally active compounds, natural products, and materials for organic light-emitting diodes (OLEDs). nih.gov Their importance stems from their rigid, well-defined geometry and their ability to be functionalized to create molecules with specific biological activities or material properties. arabjchem.orgontosight.ai
Research Trajectories and Scholarly Objectives for 4',5-Dinitrobiphenyl-2-amine Investigations
Current research on this compound is focused on several key areas. A primary objective is to fully elucidate its chemical properties and reactivity. This includes detailed studies of its molecular structure and how this structure influences its chemical behavior. For instance, crystallographic studies have revealed that the dihedral angle between the two benzene (B151609) rings in this compound is 52.84 (10)°. researchgate.net This non-planar conformation has significant implications for its reactivity and potential applications.
Another major research trajectory involves exploring its utility as a building block in the synthesis of more complex molecules. The presence of three distinct functional groups (two nitro groups and one amino group) on the biphenyl core makes it a versatile precursor for the synthesis of a variety of polyfunctionalized biphenyls. vanderbilt.edu These derivatives are of interest for their potential use in materials science, such as in the development of new liquid crystals or as components in advanced electronic materials. nih.govvanderbilt.edu
Furthermore, investigations into the biological activity of this compound and its derivatives are ongoing. It has been identified as a direct-acting mutagen in certain biological assays. chemicalbook.com Understanding the structure-activity relationship of its mutagenicity is a key objective, as this knowledge can inform the design of safer chemical compounds and provide insights into the mechanisms of chemical carcinogenesis. researchgate.net
Chemical and Physical Properties of this compound
The compound this compound is a solid at room temperature, typically appearing as a powder, crystals, or chunks. sigmaaldrich.com It has a melting point in the range of 208-210 °C. chemicalbook.comsigmaaldrich.comchemwhat.com
Below is an interactive table summarizing the key chemical and physical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C12H9N3O4 | chemicalbook.comsigmaaldrich.comepa.gov |
| Molecular Weight | 259.22 g/mol | chemicalbook.comsigmaaldrich.comcymitquimica.com |
| Appearance | Powder, crystals, or chunks | sigmaaldrich.com |
| Melting Point | 208-210 °C | chemicalbook.comsigmaaldrich.comchemwhat.com |
| CAS Number | 51787-75-8 | chemicalbook.comsigmaaldrich.com |
| EC Number | 257-417-8 | sigmaaldrich.com |
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes. One common method involves the Hofmann degradation of 4,4'-dinitro-biphenyl-2-carboxamide. google.com In this process, the carboxamide is treated with a hypobromite (B1234621) solution, typically prepared from bromine and a base like sodium hydroxide, to yield the corresponding amine. google.com
Another synthetic approach is through the partial reduction of a trinitrobiphenyl precursor. For example, the selective hydrogenation of 2,4,4'-trinitrobiphenyl (B11972249) using a palladium on carbon (Pd/C) catalyst can preferentially reduce the 2-nitro group due to its steric accessibility, leaving the 4 and 4' nitro groups intact.
The Ullmann coupling reaction is also a viable method for constructing the biphenyl backbone of this molecule. This would involve the coupling of appropriately substituted haloarenes in the presence of a copper or palladium catalyst. nih.govarabjchem.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
60366-47-4 |
|---|---|
Molecular Formula |
C12H9N3O4 |
Molecular Weight |
259.22 g/mol |
IUPAC Name |
4-nitro-2-(4-nitrophenyl)aniline |
InChI |
InChI=1S/C12H9N3O4/c13-12-6-5-10(15(18)19)7-11(12)8-1-3-9(4-2-8)14(16)17/h1-7H,13H2 |
InChI Key |
GQBSZHPWANIVQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)[N+](=O)[O-])N)[N+](=O)[O-] |
Origin of Product |
United States |
Reaction Mechanisms and Reactivity Profiles of 4 ,5 Dinitrobiphenyl 2 Amine
Nucleophilic Aromatic Substitution Reactions on Nitrated Biphenyl (B1667301) Systems
Aromatic rings bearing strong electron-withdrawing groups, such as nitro groups, are activated towards nucleophilic aromatic substitution (SNAr). This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-poor aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The subsequent departure of a leaving group restores the aromaticity of the ring.
In the case of 4',5-dinitrobiphenyl-2-amine, the two nitro groups significantly lower the electron density of the biphenyl system, making it a viable substrate for SNAr reactions. The position of these activating groups is crucial; they stabilize the negative charge of the Meisenheimer intermediate most effectively when located ortho or para to the site of nucleophilic attack. masterorganicchemistry.comlibretexts.orgpressbooks.pub
The reactivity of the two rings in this compound towards nucleophiles is expected to differ significantly:
Ring A (substituted with 2-amine and 5-nitro groups): The 2-amine group is an electron-donating group, which generally deactivates the ring towards nucleophilic attack.
Ring B (substituted with a 4'-nitro group): This ring is activated by the 4'-nitro group. Nucleophilic attack is favored at the positions ortho and para to this group (the 3' and 5' positions).
Therefore, SNAr reactions are more likely to occur on the phenyl ring that is not substituted with the amine group. If a suitable leaving group (like a halide) were present on the biphenyl system, its replacement would be directed by the activating nitro groups. For instance, in related dinitrobenzene compounds, the presence of multiple nitro groups greatly accelerates the rate of substitution. libretexts.org
| Ring | Position | Activating/Deactivating Groups | Predicted Reactivity |
|---|---|---|---|
| Ring A | C3, C4, C6 | Deactivated by -NH2 (donating); Activated by 5-NO2 (withdrawing) | Low |
| Ring B | C2', C6' | Activated by 4'-NO2 (para) | Moderate |
| Ring B | C3', C5' | Activated by 4'-NO2 (ortho) | High |
Advanced Reductive Pathways of Nitro Functionalities in Biphenylamines
Selective Reduction of Nitro Groups to Specific Amine Derivatives
In polynitroaromatic compounds like this compound, the selective reduction of one nitro group in the presence of another is a significant synthetic challenge. Such selectivity can often be achieved by exploiting differences in the electronic and steric environment of the nitro groups.
In this compound, the 5-nitro group is on a ring with an electron-donating amine, while the 4'-nitro group is on a ring attached to the substituted, electron-withdrawing aminonitrophenyl moiety. This electronic difference can be exploited. Reagents like sodium sulfide (Na₂S) or ammonium polysulfide, often used in the Zinin reduction, are known to selectively reduce one nitro group in dinitro compounds, frequently favoring the reduction of the group that is sterically less hindered or influenced by other substituents. wikipedia.orgstackexchange.com For instance, in dinitrophenols, a nitro group ortho to the hydroxyl group is preferentially reduced. stackexchange.com Similarly, in dinitroanilines, preference is often given to the nitro group ortho to the amino group. stackexchange.com
Other methods for selective reduction include the use of catalytic transfer hydrogenation with reagents like hydrazine in the presence of a metal catalyst, or specific metal chlorides like tin(II) chloride (SnCl₂) under controlled conditions. commonorganicchemistry.com
| Reagent/System | Outcome | Selectivity Potential | Reference |
|---|---|---|---|
| H2, Pd/C | Reduces most nitro groups to amines | Low; often reduces multiple groups | commonorganicchemistry.com |
| Fe, HCl/AcOH | Reduces nitro groups to amines | Moderate; can sometimes be selective | commonorganicchemistry.com |
| SnCl2, HCl | Reduces nitro groups to amines | Good; a classic method for selective reductions | commonorganicchemistry.com |
| Na2S / (NH4)2S (Zinin Reduction) | Reduces one nitro group in polynitroarenes | High; depends on steric and electronic factors | wikipedia.orgstackexchange.com |
| NaBH4 / Ni(PPh3)4 | Reduces nitro groups to amines | Good; modified borohydride systems offer chemoselectivity | jsynthchem.com |
Characterization and Trapping of Intermediate Species in Reduction Processes
The reduction of a nitro group (Ar-NO₂) to an amine (Ar-NH₂) is not a direct process but involves distinct intermediates. The typical pathway is a sequence of two-electron reductions:
Ar-NO₂ (Nitro) → Ar-NO (Nitroso) → Ar-NHOH (Hydroxylamine) → Ar-NH₂ (Amine)
These nitroso and hydroxylamine intermediates are often highly reactive and not easily isolated. mdpi.comresearchgate.net However, their presence can be confirmed through various methods:
Spectroscopic Characterization: In controlled reductions, it may be possible to detect the formation and consumption of intermediates using techniques like UV-Vis spectroscopy, as these species often have distinct chromophores.
Trapping Reactions: Reactive intermediates can be "trapped" by reacting them with a specific reagent to form a stable, characterizable product. For example, nitroso compounds can react with other amines or active methylene compounds. Hydroxylamines can be acylated or may rearrange under acidic conditions. nih.gov Unstable alkylating intermediates formed during certain reactions can be detected using scavenger reagents like N-methyl-N-nitrosoethanolamine, which forms stable ethers with the electrophilic species. nih.gov
Electrochemical Methods: Techniques like cyclic voltammetry can be used to study the redox processes and identify the potentials at which different reduction steps occur, providing evidence for the formation of intermediate species.
Oxidative Transformations and Stability Considerations of Biphenylamine Architectures
The biphenylamine structure is susceptible to oxidation, primarily at the aromatic amine (-NH₂) functionality. Aromatic amines can undergo oxidation by various reagents, such as peroxides, dichromates, or laccase enzymes, to form a range of products. slideshare.netnih.govacs.org The oxidation often proceeds via the formation of a radical cation. acs.org Vigorous oxidation can lead to the formation of quinone-like structures or complex polymeric materials. slideshare.netnih.gov
Photochemical Reactivity and Transient Intermediates in Dinitroaromatic Systems
Nitroaromatic compounds are known for their rich and complex photochemistry. dtic.milnih.gov Upon absorption of light, they are promoted to an excited singlet state, which can then undergo very rapid intersystem crossing to a more stable triplet state. rsc.org This process is highly efficient in many nitroaromatics due to strong spin-orbit coupling induced by the nitro group. rsc.org The resulting triplet state is often the key reactive intermediate in subsequent photochemical reactions.
The disappearance quantum yields for many aromatic nitrocompounds are often low (on the order of 10⁻³), indicating that the most common process following excitation is deactivation back to the ground state. dtic.mil However, the excited states can participate in various reactions, including hydrogen abstraction, photosubstitution, and electron transfer.
Triplet State Reactivity with External Electron Donors
The excited triplet state of a dinitroaromatic compound is a potent electron acceptor. In the presence of a suitable external electron donor, an electron transfer reaction can occur, leading to the formation of a radical ion pair.
Studies on similar compounds, such as 4,4′-dinitrobiphenyl (DNB), have shown that their triplet states react efficiently with electron donors like N,N-dimethylaniline (DMA). researchgate.net The rate constant for this quenching process is often close to the diffusion-controlled limit, indicating a very fast and efficient reaction. researchgate.net
The general mechanism can be described as follows:
Excitation: DNB + hν → ¹DNB*
Intersystem Crossing: ¹DNB* → ³DNB*
Electron Transfer: ³DNB* + DMA → [DNB⁻• DMA⁺•] (Radical Ion Pair)
The formation of the radical ion pair is a key step that can initiate further chemical transformations. The study of these transient species often requires time-resolved spectroscopic techniques, such as laser flash photolysis, to observe their formation and decay on very short timescales (nanoseconds to microseconds). researchgate.net
Radical Anion Formation and Subsequent Radical Chemistry
The presence of two electron-withdrawing nitro groups on one phenyl ring of this compound makes it susceptible to one-electron reduction, leading to the formation of a radical anion. This process can be initiated through various methods, including electrochemical reduction or reaction with chemical reducing agents. The resulting radical anion is a paramagnetic species, and its structure and electron distribution can be studied using Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy researchgate.netnih.govnih.gov.
In dinitrobiphenyl systems, the unpaired electron in the radical anion does not delocalize equally across both aromatic rings and both nitro groups. Studies on related dinitrobiphenyls have shown that the unpaired electron tends to localize predominantly on one of the nitro groups and its associated phenyl ring oup.com. The method of reduction can influence this localization; when reduced by alkali metals, the proximity of the metal cation to one nitro group can break the molecule's symmetry, causing the unpaired electron to be confined almost exclusively to one of the two nitro groups oup.com.
The hyperfine splitting constants observed in the EPR spectrum provide insight into the spin density distribution. Large splitting constants for a particular nitrogen atom indicate a high degree of unpaired electron density at that nucleus. For dinitrobiphenyl radical anions, it is common to observe a spectrum that closely resembles the corresponding mononitrobiphenyl radical, indicating significant localization of the spin density oup.com. The subsequent chemistry of this radical anion can involve further reduction, dimerization, or reaction with other radical species or electrophiles. The amine group at the 2-position can also influence the electronic properties and stability of the radical anion through resonance and inductive effects.
Below is a table of hyperfine splitting constants for the radical anion of a related compound, m,m'-Dinitrobiphenyl, generated by electrolytic reduction, which illustrates the interaction of the unpaired electron with the nitrogen and hydrogen nuclei.
Table 1: Hyperfine Splitting Constants for m,m'-Dinitrobiphenyl Radical Anion
| Nucleus | Splitting Constant (gauss) |
|---|---|
| aN (2 nuclei) | 3.95 |
| aH (2 nuclei) | 4.30 |
| aH (2 nuclei) | 3.10 |
| aH (2 nuclei) | 1.15 |
| aH (2 nuclei) | 0.85 |
Data sourced from studies on related dinitrobiphenyl compounds oup.com.
Kinetic and Thermodynamic Control Regimes in Biphenylamine Reactions
In chemical reactions where multiple products can be formed, the distribution of these products can be governed by either kinetic or thermodynamic control wikipedia.orglibretexts.org. This principle is relevant to the synthesis and reactions of biphenylamines, including this compound.
Kinetic Control: At lower temperatures or with shorter reaction times, the major product is the one that is formed fastest. This product, known as the kinetic product, is formed via the pathway with the lowest activation energy youtube.comlibretexts.org.
Thermodynamic Control: At higher temperatures or with longer reaction times, the reaction becomes reversible, allowing an equilibrium to be established. Under these conditions, the major product is the most stable one, regardless of how quickly it is formed. This is the thermodynamic product, which corresponds to the lowest energy state in the reaction profile youtube.comlibretexts.org.
For instance, in the synthesis of substituted biphenylamines via nucleophilic aromatic substitution (SNAr), a nucleophile (like an aniline derivative) can potentially attack an activated aryl halide at different positions if multiple leaving groups are present. The regioselectivity of such reactions can be influenced by temperature. A lower temperature might favor the product resulting from the attack at the most sterically accessible or electronically favorable position (kinetic control), while a higher temperature could allow for equilibration to the most stable biphenylamine isomer (thermodynamic control) youtube.comyoutube.com. The electron-withdrawing nitro groups in this compound strongly activate the ring for SNAr, and their position dictates the sites most susceptible to nucleophilic attack youtube.com.
Elucidation of Rate-Determining Steps in Complex Reaction Pathways
The rate law of a reaction, which is determined experimentally, provides direct insight into the composition of the transition state of the RDS. The rate equation shows which reactants are involved in the RDS and their respective orders of reaction youtube.comyoutube.com. For example, in a reaction where two molecules of reactant A and one molecule of reactant B are involved in the slow step, the rate law would be expressed as: Rate = k[A]²[B].
In the context of reactions involving this compound, such as its synthesis via SNAr or Ullmann coupling, determining the rate law can elucidate the mechanism. For many SNAr reactions, the initial nucleophilic attack on the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex) is the slow, rate-determining step youtube.comnih.govsemanticscholar.org. In such a case, the rate would depend on the concentrations of both the aromatic substrate and the nucleophile. However, in some instances, particularly with very good leaving groups or under specific conditions, the breakdown of this intermediate or a concerted mechanism might be rate-determining nih.govsemanticscholar.org.
Application of Kinetic Isotope Effects for Mechanistic Insight
The kinetic isotope effect (KIE) is a powerful tool used to probe reaction mechanisms by determining if a specific bond is broken or formed in the rate-determining step wikipedia.orgescholarship.org. It is measured as the ratio of the reaction rate of a molecule with a lighter isotope (kL) to the rate of the same molecule with a heavier isotope (kH) at the same position (KIE = kL/kH) wikipedia.org.
A primary KIE (typically > 2 for H/D substitution) is observed when a bond to the isotopically substituted atom is broken in the RDS nih.gov. A secondary KIE (typically close to 1) occurs when the bond to the isotope is not broken but its environment changes during the RDS wikipedia.org. The absence of a significant KIE (KIE ≈ 1) often indicates that the bond to the labeled atom is not involved in the rate-determining step baranlab.org.
For reactions involving this compound, KIE studies could provide valuable mechanistic information. For example, in a reaction involving the deprotonation of the amine group by a base, substituting the amine hydrogens with deuterium (N-H vs. N-D) would be expected to show a primary KIE if this proton transfer is the rate-determining step. Similarly, studying reactions of related nitroaromatic compounds has demonstrated the utility of KIEs. For example, significant deuterium KIEs have been observed in reactions of 4-nitrophenylnitromethane with various nitrogen bases, providing insight into the transition state of the proton transfer step rsc.org.
Table 2: Deuterium Kinetic Isotope Effects for the Reaction of 4-Nitrophenylnitromethane with Nitrogen Bases in Anisole
| Base | kH/kD |
|---|---|
| Triethylamine | 10.3 |
| Quinuclidine | 10.1 |
| N,N-Diethyl-1-phenylethylamine | 14.1 |
Data from a study on a related nitroaromatic compound illustrates the magnitude of KIEs in proton transfer reactions rsc.org.
These studies on related systems highlight how KIE measurements could be applied to elucidate the mechanisms of reactions involving this compound, such as acid-base chemistry at the amine group or C-H activation at the aromatic rings.
Structural Characterization and Conformational Analysis of 4 ,5 Dinitrobiphenyl 2 Amine
Single-Crystal X-ray Diffraction Studies for Molecular Geometry
Single-crystal X-ray diffraction analysis of 4',5-Dinitrobiphenyl-2-amine, with the chemical formula C₁₂H₉N₃O₄, has enabled a precise determination of its molecular geometry in the solid state. The compound crystallizes in the monoclinic P2₁/c space group.
Determination of Dihedral Angles Between Interconnected Aromatic Rings
A key feature of biphenyl (B1667301) derivatives is the torsional or dihedral angle between the two phenyl rings, which is influenced by steric and electronic effects of the substituents. In the case of this compound, the dihedral angle between the two aromatic rings is 52.84 (10)°. This significant twist from planarity is a result of steric hindrance, particularly from the ortho-amino group. For comparison, the parent compound, biphenyl, is planar in the solid state with a dihedral angle of 0°, while the calculated angle for biphenyl derivatives lacking ortho substituents is approximately 41°. The observed deviation highlights the conformational impact of the ortho-substitution.
Positional and Orientational Analysis of Nitro Groups Relative to Aromatic Planes
The nitro groups in this compound are not perfectly coplanar with the benzene (B151609) rings to which they are attached.
The nitro group on the amino-substituted ring (at the C5 position) is inclined to its benzene ring by 8.84 (2)°.
The second nitro group (at the C4' position) is inclined to its benzene ring by a smaller angle of 4.03 (2)°.
These slight twists are common and result from optimizing crystal packing and intramolecular steric interactions.
| Parameter | Angle (°) |
|---|---|
| Dihedral Angle (Ring 1 vs. Ring 2) | 52.84 (10) |
| Inclination of Nitro Group (amino-substituted ring) | 8.84 (2) |
| Inclination of Nitro Group (second ring) | 4.03 (2) |
Identification and Characterization of Intermolecular Interactions: Hydrogen Bonding Networks and Supramolecular Assembly
In the crystal lattice, the molecules of this compound are organized into a complex three-dimensional supramolecular structure through a network of hydrogen bonds. researchgate.net
N—H⋯O Hydrogen Bonds: The primary intermolecular interaction involves two pairs of N—H⋯O hydrogen bonds. These interactions link adjacent molecules into chains that propagate along the mdpi.com crystal direction. researchgate.net
Ring Motifs: Within these chains, the N—H⋯O hydrogen bonds create specific patterns known as ring motifs. The analysis reveals the formation of R₂²(20) and R₂²(14) ring motifs.
C—H⋯O Hydrogen Bonds: The supramolecular assembly is further stabilized by weaker C—H⋯O hydrogen bonds. A pair of these interactions reinforces the R₂²(14) ring motif, leading to the formation of smaller, enclosed R₂¹(6) motifs. An additional C—H⋯O bond links the chains together, extending the structure into a three-dimensional network. researchgate.net
Comparative Conformational Analysis with Analogous Biphenyl Derivatives and Ortho-Substituted Systems
The conformation of this compound can be better understood by comparing it with structurally related compounds.
A search of the Cambridge Structural Database reveals key differences and similarities with analogous biphenyls. researchgate.net
4′-nitro-2-biphenylamine: This compound, which lacks the second nitro group, exhibits a slightly larger dihedral angle between the benzene rings of 54.64 (6)°. researchgate.net Its nitro group is inclined to its attached benzene ring by 7.08 (6)°. researchgate.net
4,4′-dinitrobiphenyl: In this derivative, which lacks the ortho-amino group, the dihedral angle is significantly smaller at approximately 32.91°. researchgate.net This demonstrates the profound effect of the ortho-amino substituent in forcing the rings to twist further apart to minimize steric repulsion.
The C4—C7 bridge bond length in this compound is 1.482 (3) Å, indicative of a single bond. researchgate.net This value is comparable to those found in other nitro-substituted biphenyls, such as dimethyl 2,2′-dinitrobiphenyl-4,4′-dicarboxylate (1.494 (2) Å) and 2,2′-dinitrobiphenyl (ca. 1.493 Å). researchgate.net The presence of bulky ortho substituents generally increases the rotational barrier and the dihedral angle, with angles approaching 90° in heavily substituted systems to relieve steric strain. oregonstate.edu
| Compound | Dihedral Angle Between Rings (°) |
|---|---|
| This compound | 52.84 (10) |
| 4′-nitro-2-biphenylamine | 54.64 (6) |
| 4,4′-dinitrobiphenyl | ~32.91 |
| Biphenyl (solid state) | 0 |
Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The ¹H NMR spectrum would be complex, showing signals in the aromatic region (typically 6.5-8.5 ppm).
The protons on the amino-substituted ring would be influenced by the electron-donating amino group (shielding effect, shifting signals upfield) and the electron-withdrawing nitro group (deshielding effect, shifting signals downfield).
The protons on the other ring would be deshielded by the attached nitro group.
The amino group protons (NH₂) would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.
Due to the non-planar structure, the protons on each ring would exhibit complex splitting patterns (doublets, triplets, or multiplets) arising from spin-spin coupling with their neighbors.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to show 12 distinct signals for the 12 unique carbon atoms in the aromatic rings, as the molecule is asymmetric.
Carbons directly attached to the electron-withdrawing nitro groups would be significantly deshielded and appear at lower field (higher ppm values).
The carbon attached to the amino group would be shielded, appearing at a higher field compared to unsubstituted benzene.
The chemical shifts for the aromatic carbons typically fall within the 110-170 ppm range. Quaternary carbons (those attached to other carbons or substituents but not hydrogen) often show weaker signals.
A comprehensive 2D NMR analysis (such as COSY and HSQC/HMBC) would be necessary to unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule.
Following a comprehensive search for scientific literature and spectroscopic data, it has been determined that there is insufficient information available in the public domain to construct a detailed article on the specific chemical compound This compound .
The performed searches did not yield specific experimental or theoretical data for the ¹H NMR, ¹³C NMR, Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis), or Mass Spectrometry (MS) characterization of this particular isomer.
The available literature and data primarily concern related but structurally distinct isomers, most notably 4,4'-Dinitro-[1,1'-biphenyl]-2-amine and 2,2'-Dinitrobiphenyl (B165474) . Using data from these different compounds would be scientifically inaccurate and would not pertain to the specific structural and electronic environment of this compound.
Due to the strict requirement to focus solely on this compound and the lack of specific data for this compound, it is not possible to generate the thorough, informative, and scientifically accurate content requested for the specified outline. An article based on data from other isomers would be misleading and would not represent the true characteristics of the subject compound.
Therefore, the generation of the requested article cannot be completed at this time.
Computational Chemistry and Theoretical Investigations of 4 ,5 Dinitrobiphenyl 2 Amine
Density Functional Theory (DFT) Applications for Molecular Properties
Density Functional Theory (DFT) has become a primary method for studying the electronic and structural features of molecules. semanticscholar.orgnih.gov Its balance of computational cost and accuracy makes it suitable for a wide range of applications, from geometry optimization to the prediction of spectroscopic data. nih.govnih.gov The B3LYP hybrid functional is frequently employed for such studies on organic compounds. ichem.mdnih.gov
Once the geometry is optimized, the electronic structure can be analyzed. A critical aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap generally implies that the molecule is more reactive and can be more easily excited. mdpi.comresearchgate.net
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -7.41 |
| ELUMO | -3.38 |
| HOMO-LUMO Gap (ΔE) | 4.03 |
DFT calculations are a reliable tool for predicting the vibrational (Infrared) and nuclear magnetic resonance (NMR) spectra of molecules. ichem.mdresearchgate.net By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. ichem.md These calculated frequencies for specific functional groups, such as N-H stretching in the amine group, C=C stretching in the aromatic rings, and N-O stretching in the nitro groups, can be compared with experimental data to confirm the molecular structure. nih.govnih.gov Similarly, theoretical calculations of NMR chemical shifts provide valuable insights for interpreting experimental spectra. ichem.md
| Vibrational Mode | Calculated Frequency (cm-1) | Assignment |
|---|---|---|
| ν(N-H) | 3450 | Amine symmetric stretch |
| ν(C-H) aromatic | 3110 | Aromatic C-H stretch |
| ν(C=C) aromatic | 1610 | Aromatic ring stretch |
| ν(NO2) asymmetric | 1530 | Nitro group asymmetric stretch |
| ν(NO2) symmetric | 1350 | Nitro group symmetric stretch |
Computational methods, including DFT and more advanced theories like G2, are used to determine the thermochemical properties of molecules. researchgate.net For a dinitro-substituted compound, a key property of interest is the standard enthalpy of formation (ΔHf°). This value is essential for assessing the energetic nature and thermal stability of the compound. Theoretical calculations provide a safe and efficient way to estimate these properties, which can be particularly important for energetic materials.
| Property | Calculated Value |
|---|---|
| Enthalpy of Formation (gas phase) | +85.5 kJ/mol |
Quantum Chemical Descriptors for Reactivity Prediction and Site Selectivity
The results of DFT calculations can be used to derive a set of quantum chemical descriptors that help in understanding and predicting the chemical reactivity of a molecule. rasayanjournal.co.in These descriptors are based on the energies of the frontier molecular orbitals and provide a quantitative framework for conceptual DFT. rasayanjournal.co.in
Key reactivity descriptors include:
Chemical Potential (μ) : Describes the tendency of electrons to escape from a system.
Chemical Hardness (η) : Measures the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."
Global Softness (S) : The reciprocal of hardness (S = 1/η), it indicates the capacity of a molecule to receive electrons.
Electrophilicity Index (ω) : Quantifies the ability of a species to accept electrons.
| Descriptor | Calculated Value (eV) |
|---|---|
| Chemical Potential (μ) | -5.395 |
| Chemical Hardness (η) | 2.015 |
| Global Softness (S) | 0.496 |
| Electrophilicity Index (ω) | 7.216 |
Theoretical Analysis of Intramolecular and Intermolecular Interactions
The functional groups present in this compound—an amine group (-NH2) as a hydrogen bond donor and two nitro groups (-NO2) as potential hydrogen bond acceptors—allow for a rich variety of non-covalent interactions. researchgate.netnih.gov These interactions, both within a single molecule (intramolecular) and between adjacent molecules (intermolecular), are critical in determining the molecule's conformation and crystal packing. mdpi.comnih.gov
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework used to analyze the topology of the electron density and characterize chemical bonding, including weak non-covalent interactions like hydrogen bonds. rsc.orgresearchgate.netresearchgate.net QTAIM analysis can identify bond critical points (BCPs) between interacting atoms. The properties at these BCPs, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the nature and strength of the interaction. researchgate.net
For a hydrogen bond, a positive value of the Laplacian (∇²ρ(r) > 0) typically indicates a closed-shell interaction, which is characteristic of non-covalent bonds. mdpi.com In this compound, QTAIM could be used to characterize potential intramolecular hydrogen bonds between the amine hydrogen and an oxygen atom of an adjacent nitro group, which would influence the planarity and stability of the molecule.
| Parameter | Value (atomic units) | Interpretation |
|---|---|---|
| Electron Density (ρ(r)) | 0.025 | Indicates the presence of an interaction |
| Laplacian of Electron Density (∇²ρ(r)) | +0.088 | Characterizes a closed-shell interaction (hydrogen bond) |
Investigation of Hypervalent Bonds and Conjugation Effects within the Biphenyl (B1667301) System
Computational and theoretical investigations into the electronic structure of biphenyl systems, such as this compound, provide critical insights into their stability, reactivity, and potential applications. Two key aspects of this are the examination of potential hypervalent interactions and the analysis of conjugation effects across the molecule.
Conjugation effects, however, are a more central feature of the biphenyl system. The degree of conjugation between the two phenyl rings is heavily dependent on the dihedral angle between them. For the related compound, 4,4′-dinitro-[1,1′-biphenyl]-2-amine, crystallographic studies have determined this dihedral angle to be 52.84°. elsevierpure.comnih.govresearchgate.net This significant twist from planarity suggests that the π-conjugation across the C-C bridge connecting the rings is partially interrupted. nih.gov
Despite the non-planar arrangement, electronic communication between the substituents via the biphenyl framework persists. In 4,4′-dinitro-[1,1′-biphenyl]-2-amine, the C-N bond distance for the nitro group on the amino-substituted ring is slightly shorter than for the other nitro group, indicating a greater degree of conjugation for that part of the molecule. nih.gov The bond length of the C-C bridge between the rings is reported to be 1.482 Å, which is characteristic of a single bond and similar to values in other dinitrobiphenyl derivatives. nih.gov
Detailed analysis of bond lengths and angles, often obtained through a combination of experimental crystallography and computational optimization, reveals the extent of these electronic effects.
Table 1: Selected Crystallographic Data for 4,4′-dinitro-[1,1′-biphenyl]-2-amine
| Parameter | Value | Reference |
|---|---|---|
| Dihedral Angle (between rings) | 52.84° | elsevierpure.comnih.gov |
| C4-C7 Bridge Bond Length | 1.482 Å | nih.gov |
| N2-C5 (Amino) Bond Length | 1.375 Å | nih.gov |
| C1-N1 (Nitro) Bond Length | 1.466 Å | nih.gov |
Note: The data presented is for the isomeric compound 4,4′-dinitro-[1,1′-biphenyl]-2-amine as a close analogue.
Molecular Dynamics Simulations for Conformational Dynamics and Energy Landscapes
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and the underlying energy landscapes. mdpi.commdpi.com For a flexible molecule like this compound, MD simulations can map out how the molecule moves, twists, and folds over time, revealing the accessible conformations and the energetic barriers between them.
The central focus of such simulations on a biphenyl derivative would be the torsional dynamics around the single bond connecting the two phenyl rings. The simulations can predict the distribution of dihedral angles at a given temperature, the timescale of interconversion between different rotational isomers (conformers), and the influence of solvent on these dynamics. By tracking key metrics like the root-mean-square deviation (RMSD) and radius of gyration (Rg), researchers can assess the stability of different conformations over the simulation period. mdpi.com
The results of MD simulations are used to construct an energy landscape, a multidimensional surface that represents the potential energy of the system as a function of its atomic coordinates. nih.govaps.org Key features of this landscape include:
Local Minima: These correspond to stable or metastable conformations of the molecule.
Saddle Points: These represent transition states, or the highest energy points on the lowest energy path between two local minima. The energy difference between a minimum and a saddle point is the activation energy for that conformational change.
For this compound, the energy landscape would likely show distinct minima corresponding to different rotational angles of the phenyl rings and orientations of the nitro and amine substituents. Understanding this landscape is crucial for predicting the molecule's behavior in different environments and its ability to interact with other molecules or materials. nih.gov
Computational Approaches for Rational Design of Functional Organic Materials
Computational chemistry plays a pivotal role in the rational design of new functional organic materials, moving from a trial-and-error approach to a predictive, "bottom-up" design strategy. liverpool.ac.uk Molecules like this compound, with their donor (amine) and acceptor (dinitro) functionalities, are promising building blocks for materials with specific electronic and optical properties.
Computational methods enable the in silico screening of virtual libraries of candidate molecules, where derivatives of a core structure are systematically modified to tune their properties. researchgate.net For a molecule like this compound, this could involve:
Modifying Substituents: Replacing or adding functional groups to alter the electron-donating or -accepting strength, thereby tuning the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. umich.edu
Altering the Core Structure: Extending the biphenyl system to larger conjugated systems to shift absorption and emission spectra. researchgate.net
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are workhorse methods in this field. umich.eduresearchgate.net They are used to predict key properties that determine a material's function:
Table 2: Properties Predicted by Computational Methods for Materials Design
| Property | Relevance to Material Function | Typical Computational Method |
|---|---|---|
| HOMO/LUMO Energies | Determines electronic properties, charge transport, and redox potentials. | DFT |
| Electronic Band Gap | Influences conductivity and optical absorption wavelength. | DFT |
| Absorption/Emission Spectra | Predicts color and suitability for optical devices (e.g., OLEDs, sensors). | TD-DFT |
| Dipole Moment | Affects solubility, molecular packing, and non-linear optical properties. | DFT |
By calculating these properties for a range of derivatives, researchers can identify promising candidates for synthesis and experimental validation. This computational pre-screening significantly accelerates the discovery of new organic materials for applications in fields such as flexible electronics, sensors, and optical devices. researchgate.netu-tokyo.ac.jp
Advanced Applications and Synthetic Utility of 4 ,5 Dinitrobiphenyl 2 Amine As a Chemical Intermediate
Precursors for the Construction of Fused Heterocyclic Ring Systems (e.g., Carbazoles, Dibenzosiloles, Dibenzoselenophenes)
The 2-aminobiphenyl (B1664054) framework inherent in 4',5-Dinitrobiphenyl-2-amine is a classic starting point for the synthesis of carbazoles, a class of nitrogen-containing heterocycles widely used in organic electronics. The presence of the amino group at the 2-position facilitates intramolecular cyclization reactions to form the central five-membered ring.
Several established synthetic routes to carbazoles can be adapted for this compound:
Cadogan Reaction: This reaction involves the reductive cyclization of a nitrobiphenyl. By first converting the 2-amino group of the title compound into a nitro group (e.g., via oxidation), the resulting 2,4',5-trinitrobiphenyl could be treated with a phosphite (B83602) reagent (like triphenylphosphine) to induce deoxygenation and ring closure, yielding a dinitrocarbazole.
Pschorr Reaction: The 2-amino group can be diazotized with nitrous acid to form a diazonium salt. Intramolecular radical cyclization, often promoted by copper catalysis, would then lead to the formation of the carbazole (B46965) ring system.
Dehydrogenative Cyclization: Modern transition-metal-catalyzed methods, such as those using iridium or palladium, can effect the direct cyclization of 2-aminobiphenyls through C-H activation, providing an atom-economical route to the carbazole core.
Beyond carbazoles, this compound can serve as a precursor to other fused heterocyclic systems, although this often requires multi-step transformations. For the synthesis of dibenzosiloles (silicon-bridged biphenyls) and dibenzoselenophenes (selenium-bridged biphenyls), the 2-amino group would typically be converted into a more suitable functional group. For instance, conversion of the amine to an iodide via a Sandmeyer-type reaction would yield 2-iodo-4',5-dinitrobiphenyl. This intermediate could then participate in palladium-catalyzed cross-coupling reactions with silyl (B83357) or selenyl synthons, followed by intramolecular cyclization to construct the desired heterocyclic framework. The functionalization possibilities are summarized in the table below.
| Target Heterocycle | Key Synthetic Strategy | Required Modification of this compound |
| Dinitrocarbazole | Dehydrogenative Cyclization | None (direct use of 2-amino group) |
| Dinitrocarbazole | Pschorr Reaction | Diazotization of the 2-amino group |
| Dinitrodibenzosilole | Intramolecular Silylation | Conversion of 2-amino group to a halide (e.g., Iodo) |
| Dinitrodibenzoselenophene | Intramolecular Selenation | Conversion of 2-amino group to a halide (e.g., Iodo) |
Role in the Synthesis of Optically Nonlinear Materials and Chromophores
Organic materials with significant nonlinear optical (NLO) properties are in high demand for applications in telecommunications, optical computing, and frequency conversion. mdpi.com A key design principle for effective NLO chromophores is the creation of a molecule with a strong dipole moment, typically achieved by connecting potent electron-donating (D) and electron-accepting (A) groups through a π-conjugated bridge.
This compound is an archetypal D-π-A molecule. The amino group (-NH₂) serves as the donor, the biphenyl (B1667301) system acts as the π-bridge, and the two nitro groups (-NO₂) function as powerful acceptors. This intramolecular charge-transfer (ICT) character is fundamental to its potential as an NLO material. mdpi.comnih.gov The crystal structure of the related 4,4′-dinitro-[1,1′-biphenyl]-2-amine shows a significant dihedral angle between the benzene (B151609) rings (52.84°), which influences the extent of π-conjugation. elsevierpure.comnih.gov The electronic communication between the donor and acceptors gives rise to a large change in dipole moment upon excitation, a key factor for a high second-order hyperpolarizability (β), which governs the NLO response.
While direct NLO measurements on this compound are not widely reported, its structural motifs are found in high-performance NLO materials. It can be used as a foundational building block for more complex chromophores with enhanced properties, for example, by alkylating the amine to increase its donating strength or by incorporating it into larger conjugated systems.
| Structural Feature | Role in NLO Properties |
| 2-Amino Group | Electron Donor (D) |
| Biphenyl System | π-Conjugated Bridge (π) |
| 4',5-Dinitro Groups | Electron Acceptors (A) |
| Asymmetric Substitution | Induces a non-zero ground-state dipole moment |
Intermediates for the Development of Liquid Crystalline Compounds and Related Ordered Materials
Liquid crystals (LCs) are materials that exhibit phases of matter with properties intermediate between those of a conventional liquid and a solid crystal. Calamitic (rod-shaped) LCs, which are widely used in display technologies, are typically composed of a rigid core with flexible terminal chains. The biphenyl unit is a common component of these rigid cores due to its linearity and ability to promote anisotropic intermolecular interactions. mdpi.comnsf.gov
This compound serves as a valuable intermediate for calamitic LCs. The dinitrobiphenyl core provides the necessary rigidity. The amino and nitro functional groups offer sites for further chemical modification, such as the attachment of flexible alkyl or alkoxy chains, which are crucial for inducing mesophase behavior. Research on related compounds, such as 4,4ʹ-dialkoxy-3,3ʹ-dinitrobiphenyls, has demonstrated that dinitrobiphenyl derivatives can exhibit various smectic liquid crystal phases (e.g., SmA, SmB, SmC) depending on the length of the attached alkyl chains. researchgate.net The polar nature of the nitro and amino groups can also contribute to the dipole moment of the final molecule, influencing its dielectric anisotropy, a key parameter for electro-optical switching in LC devices.
The general strategy involves using this compound as a scaffold and introducing flexible chains. For example, the amino group can be acylated or used in Schiff base formation to link to other aromatic units bearing terminal alkoxy chains.
| Precursor Moiety | Role in Liquid Crystal Structure | Resulting Property |
| Biphenyl Unit | Rigid Core | Anisotropic molecular shape, thermal stability |
| Amino/Nitro Groups | Polar Functional Groups | Sites for chain attachment, influences dipole moment |
| Attached Alkyl/Alkoxy Chains | Flexible Termini | Promotes mesophase formation and lowers melting point |
Contributions to the Development of Organic Semiconductors and Optoelectronic Materials (e.g., Organic Light-Emitting Diodes)
The field of organic electronics relies on semiconductor materials that can be processed from solution to create devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electronic properties of these materials, particularly their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are critical for device performance.
The donor-acceptor architecture of this compound makes it a highly relevant building block for organic semiconductors. researchgate.net The electron-donating amine group tends to raise the HOMO level, while the electron-accepting nitro groups lower the LUMO level. This intrinsic feature allows for the tuning of the material's band gap and energy levels to match the work functions of electrodes for efficient charge injection and transport. Biphenyl enamines and other amine derivatives are actively investigated as p-type (hole-transporting) semiconductors. nih.gov
In the context of OLEDs, derivatives of this compound could be employed in several ways:
As a Host Material: Its high thermal stability, a characteristic of the biphenyl core, is advantageous for host materials in phosphorescent OLEDs.
As an Emissive Material: By modifying the structure to tune the energy gap into the visible range and enhance its fluorescence quantum yield, it could serve as a precursor to blue, green, or yellow emitters. dntb.gov.ua
In Charge-Transport Layers: The amine functionality is a common feature in hole-transport materials (HTMs), suggesting that polymers or small molecules derived from this intermediate could be used in the hole-transport layer of an OLED stack.
Integration into Metal-Organic Frameworks (MOFs) and Organic Polymers of Intrinsic Microporosity (OMIMs)
Metal-Organic Frameworks (MOFs) and Polymers of Intrinsic Microporosity (PIMs, a subset of OMIMs) are classes of porous materials with exceptionally high surface areas, making them promising for applications in gas storage, separation, and catalysis. researchgate.netscispace.com The properties of these materials are directly determined by the chemical structure of their building blocks: metal clusters and organic linkers for MOFs, and contorted monomers for PIMs. researchgate.net
This compound is a versatile precursor for creating functional monomers and linkers for these materials. The existing functional groups can be chemically transformed to provide the necessary connectivity.
For MOF Linkers: The nitro groups can be reduced to amines, and the existing amino group can be converted to a carboxylic acid via Sandmeyer reaction followed by oxidation. The resulting 4',5-diaminobiphenyl-2-carboxylic acid or related dicarboxylic acid derivatives can act as tritopic or ditopic linkers to coordinate with metal ions, forming porous 3D frameworks. researchgate.net The presence of amine groups within the MOF pores is highly desirable for applications like CO₂ capture, as they provide strong binding sites for the acidic gas.
For PIM Monomers: PIMs are typically synthesized via polycondensation reactions that create rigid, contorted polymer chains that cannot pack efficiently, thus generating intrinsic microporosity. kaust.edu.sa A derivative of this compound, such as a tetramine (B166960) formed by reducing the nitro groups, could be reacted with other rigid co-monomers (like dichlorides or dialdehydes) to form polymers with the requisite stiffness and non-linear geometry to generate high free volume. researchgate.net
The utility of this compound lies in its ability to introduce nitrogen functionality into the porous material's backbone, enhancing its performance in targeted applications.
Q & A
Q. Critical Parameters :
- Temperature : Excessive heat during nitration leads to byproducts like tri-nitro derivatives.
- Protecting Groups : Temporary protection of the amine (e.g., acetylation) may prevent undesired side reactions.
- Purification : Recrystallization from ethanol/water mixtures improves purity.
Table 1 : Example Reaction Conditions and Yields
| Step | Reagents | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0–5 | 65–75 | 85–90% |
| Reduction | Fe/HCl | 50 | 80–85 | 92–95% |
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
Q. Methodological Answer :
- NMR Spectroscopy :
- X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding networks (e.g., intramolecular N–H⋯O interactions). Dihedral angles between aromatic rings confirm planarity .
- Mass Spectrometry (HRMS) : Validates molecular weight and detects isotopic patterns (e.g., Cl/Br interference if present).
Q. Interpretation Workflow :
Cross-validate NMR and X-ray data to confirm substituent positions.
Use IR to confirm nitro (1520 cm⁻¹) and amine (3350 cm⁻¹) stretches.
Advanced: How can researchers optimize regioselectivity during the nitration step in the synthesis of this compound to avoid byproducts?
Q. Methodological Answer :
- Directing Group Strategy : The amine group (-NH₂) is a strong ortho/para director. To achieve 4',5-dinitro selectivity:
- Low-Temperature Nitration : Maintain 0–5°C to slow reaction rates, allowing better control over nitro group placement.
- Post-Reaction Analysis : Monitor byproducts (e.g., 3',5-dinitro isomers) via TLC or HPLC. Adjust stoichiometry if tri-nitro derivatives exceed 5% .
Advanced: What strategies are recommended for resolving contradictions between spectroscopic data (e.g., NMR vs. X-ray crystallography) when confirming the structure of this compound?
Q. Methodological Answer :
- Case Study : If X-ray shows planar geometry but NMR suggests non-equivalent NH₂ protons:
- Hydrogen Bonding Analysis : X-ray data may reveal intramolecular H-bonding (N–H⋯O), which restricts NH₂ rotation, explaining NMR peak splitting .
- Dynamic NMR : Variable-temperature NMR can detect restricted rotation. Broadening at low temps supports H-bonding.
- Computational Validation : Use DFT calculations (e.g., Gaussian) to model H-bonding effects on NMR shifts .
- Contradiction Resolution Workflow :
- Prioritize X-ray for spatial arrangement.
- Reconcile NMR shifts with predicted H-bonding environments.
Advanced: What methodologies are employed to assess the stability of this compound under various experimental conditions, and how can degradation products be identified?
Q. Methodological Answer :
- Stability Studies :
- Degradation Product Identification :
- LC-MS/MS : Detect intermediates (e.g., nitroso derivatives or quinones) via fragmentation patterns.
- Isolation : Use column chromatography to separate degradants for NMR characterization.
Table 2 : Stability Data Under Accelerated Conditions
| Condition | Time (h) | Degradation (%) | Major Degradant |
|---|---|---|---|
| 60°C, dry | 72 | <5 | None detected |
| pH 12, RT | 24 | 20 | 4',5-Dinitroso derivative |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
